5,6-Dichloropyrazine-2,3-dicarboxylic acid
Overview
Description
5,6-Dichloropyrazine-2,3-dicarboxylic acid is an organic compound with the molecular formula C6H2Cl2N2O4. It is a derivative of pyrazine, characterized by the presence of two chlorine atoms and two carboxylic acid groups attached to the pyrazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloropyrazine-2,3-dicarboxylic acid typically involves the chlorination of pyrazine derivatives. One common method starts with 2,3-pyrazinedicarboxylic acid, which is reacted with thionyl chloride to form 5,6-dichloro-2,3-pyrazinedicarboxylic acid chloride. This intermediate is then hydrolyzed to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reagent addition is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5,6-Dichloropyrazine-2,3-dicarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed to form pyrazine derivatives.
Oxidation and Reduction: It can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Thionyl Chloride: Used in the initial chlorination step.
Aqueous Base: Employed in hydrolysis reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
Substituted Pyrazines: Resulting from nucleophilic substitution.
Hydrolyzed Derivatives: Formed through hydrolysis reactions.
Scientific Research Applications
5,6-Dichloropyrazine-2,3-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of 5,6-Dichloropyrazine-2,3-dicarboxylic acid involves its interaction with various molecular targets. The presence of chlorine atoms and carboxylic acid groups allows it to form hydrogen bonds and other interactions with proteins and enzymes. These interactions can modulate the activity of these biomolecules, leading to potential therapeutic effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloropyrazine: Lacks the carboxylic acid groups, making it less reactive in certain chemical reactions.
5,6-Dichloropyrazine-2-carboxylic acid: Contains only one carboxylic acid group, leading to different reactivity and applications
Uniqueness
5,6-Dichloropyrazine-2,3-dicarboxylic acid is unique due to the presence of both chlorine atoms and carboxylic acid groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
5,6-dichloropyrazine-2,3-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2N2O4/c7-3-4(8)10-2(6(13)14)1(9-3)5(11)12/h(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBFEEVLBDWFGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(C(=N1)Cl)Cl)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60633398 | |
Record name | 5,6-Dichloropyrazine-2,3-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60633398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59715-45-6 | |
Record name | 5,6-Dichloropyrazine-2,3-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60633398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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